molecular formula C10H6BrNO3 B1288436 6-Bromo-2-hydroxyquinoline-3-carboxylic acid CAS No. 99465-06-2

6-Bromo-2-hydroxyquinoline-3-carboxylic acid

Cat. No.: B1288436
CAS No.: 99465-06-2
M. Wt: 268.06 g/mol
InChI Key: KCKXWRUKYZZMQP-UHFFFAOYSA-N
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Description

6-Bromo-2-hydroxyquinoline-3-carboxylic acid (6-BHQC) is a widely studied compound in the field of organic chemistry. It is a synthetically produced compound that has a wide range of applications in the laboratory, including as a reagent for organic synthesis, as a catalyst for biochemical reactions, and as a fluorescent dye. 6-BHQC is an important tool for researchers in the field of biochemistry, as it can be used to study the structure and function of proteins and other biomolecules. In

Scientific Research Applications

Photolabile Protecting Group

6-Bromo-2-hydroxyquinoline-3-carboxylic acid (BHQ) shows potential as a new photolabile protecting group for carboxylic acids. It offers greater single-photon quantum efficiency compared to other esters and demonstrates sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications. BHQ's enhanced solubility and low fluorescence render it valuable as a caging group for biological messengers (Fedoryak & Dore, 2002).

Synthesis of Novel Quinolone Analogs

Research on the synthesis of new quinolone analogs, such as 1,1′-(2-methylenepropane-1,3-diyl)di(4-quinolone-3-carboxylate), incorporates this compound derivatives. This synthesis process leads to compounds with potential chemical and biological applications (Kurasawa et al., 2014).

Antifungal Activity Studies

A study focused on the synthesis and characterization of 2-[(8-hydroxyquinolinyl)-5-aminomethyl]-3-(4-chlorophenyl)-6-Bromo-3(H)-quinazolin-4-one ligand and its transition metal chelates, involving this compound derivatives, demonstrated potential antifungal activities (Vashi & Patel, 2013).

Catalytic Activity in Chemical Synthesis

This compound derivatives have been used in the synthesis and characterization of cyclopalladated complexes, showing potential catalytic activity in chemical reactions like Suzuki coupling (Xu, Li, Wang, & Fu, 2014).

Future Directions

While specific future directions for “6-Bromo-2-hydroxyquinoline-3-carboxylic acid” are not mentioned, quinoline derivatives have been the focus of many research studies due to their biological and pharmaceutical activities .

Properties

IUPAC Name

6-bromo-2-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKXWRUKYZZMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603127
Record name 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99465-06-2
Record name 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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